Cas no 3670-15-3 (2-(2-chlorophenyl)propan-2-ol)
2-(2-chlorophenyl)propan-2-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-(2-chlorophenyl)propan-2-ol
- 2-(2-Chlorphenyl)-2-propanol
- 1-[2-Chlor-phenyl]-1-methyl-aethan-1-ol
- 2-(2-chloro-phenyl)-propan-2-ol
- 2-(2-Chlor-phenyl)-propan-2-ol
- 2-chlorocumyl alcohol
- 2-Chlor-α-hydroxy-cumol
- 2-Hydroxy-2-(2-chlor-phenyl)-propan
- 3670-15-3
- AKOS009996491
- AMY4642
- EN300-112499
- DB-116225
- SCHEMBL8895713
- Z449374184
- MFCD11870103
- BS-28449
- CS-0163680
-
- MDL: MFCD11870103
- Inchi: 1S/C9H11ClO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
- InChI-Schlüssel: UALUYGFVNLQVFT-UHFFFAOYSA-N
- Lächelt: ClC1C=CC=CC=1C(C)(C)O
Berechnete Eigenschaften
- Genaue Masse: 170.05000
- Monoisotopenmasse: 170.0498427g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 134
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 20.2Ų
Experimentelle Eigenschaften
- PSA: 20.23000
- LogP: 2.56740
2-(2-chlorophenyl)propan-2-ol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | C375508-50mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C375508-100mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 100mg |
$ 65.00 | 2022-04-28 | ||
| TRC | C375508-500mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 500mg |
$ 115.00 | 2022-04-28 | ||
| Apollo Scientific | OR962887-1g |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95% | 1g |
£145.00 | 2024-08-03 | |
| Apollo Scientific | OR962887-5g |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95% | 5g |
£355.00 | 2024-08-03 | |
| abcr | AB313574-1 g |
2-(2-Chlorophenyl)propan-2-ol; 95% |
3670-15-3 | 1 g |
€203.50 | 2023-07-19 | ||
| abcr | AB313574-5 g |
2-(2-Chlorophenyl)propan-2-ol; 95% |
3670-15-3 | 5 g |
€526.50 | 2023-07-19 | ||
| abcr | AB313574-10 g |
2-(2-Chlorophenyl)propan-2-ol; 95% |
3670-15-3 | 10 g |
€926.00 | 2023-07-19 | ||
| Chemenu | CM361233-250mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95%+ | 250mg |
$181 | 2022-06-11 | |
| Chemenu | CM361233-1g |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95%+ | 1g |
$353 | 2022-06-11 |
2-(2-chlorophenyl)propan-2-ol Lieferanten
2-(2-chlorophenyl)propan-2-ol Verwandte Literatur
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Weitere Informationen zu 2-(2-chlorophenyl)propan-2-ol
2-(2-Chlorophenyl)propan-2-ol (CAS No. 3670-15-3): A Versatile Organic Compound with Broad Applications in Pharmaceutical Research and Industrial Chemistry
2-(2-Chlorophenyl)propan-2-ol, also known as CAS No. 3670-15-3, is a multifunctional organic compound characterized by its unique molecular structure. This compound belongs to the class of substituted propanols, where the central carbon chain is functionalized with a chlorophenyl group. The chemical formula for this compound is C10H12ClO, with a molecular weight of 197.65 g/mol. The presence of both hydroxyl and chlorophenyl functionalities makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials. Recent studies have highlighted its potential applications in the development of novel therapeutics targeting neurological and metabolic disorders, as well as its role in green chemistry initiatives for sustainable synthesis pathways.
As a 2-(2-chlorophenyl)propan-2-ol derivative, this compound exhibits distinct chemical properties that influence its reactivity and utility. The hydroxyl group (-OH) at the terminal position contributes to its polar nature, while the chlorophenyl substituent introduces aromatic character and electronic effects. These features enable the compound to participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation-reduction processes. The interplay between the hydroxyl and chlorophenyl groups also affects its solubility, stability, and interaction with biological systems, making it a promising candidate for drug design and formulation.
Recent advancements in analytical chemistry have enhanced the detection and quantification of 2-(2-chlorophenyl)propan-2-ol in complex matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a standard method for its identification in pharmaceutical preparations and environmental samples. A 2023 study published in the Journal of Chromatography B demonstrated the application of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for the sensitive detection of this compound in biological fluids, highlighting its relevance in pharmacokinetic studies. Such analytical techniques are critical for ensuring the purity and consistency of 2-(2-chlorophen,yl)propan-2-ol in industrial and research settings.
One of the most significant areas of research involving 2-(2-chlorophenyl)propan-2-ol is its potential as a precursor in the synthesis of bioactive molecules. A 2024 paper in the European Journal of Medicinal Chemistry reported the development of a novel synthetic route to produce a series of chlorinated propanol derivatives, including 2-(2-chlorophenyl)propan-2-ol, for the design of anticonvulsant agents. The study revealed that the chlorophenyl substitution significantly modulates the pharmacological profile of the resulting compounds, enhancing their efficacy in treating epilepsy and neurodegenerative diseases. These findings underscore the importance of 2-(2-chlorophenyl)propan-2-ol as a key intermediate in drug discovery programs targeting central nervous system (CNS) disorders.
In addition to its pharmaceutical applications, 2-(2-chlorophenyl)propan-2-ol has attracted attention in the field of materials science. Researchers are exploring its potential as a building block for the development of functional polymers and coatings. A 2023 review article in the Advanced Materials Interfaces discussed the use of chlorinated propanols in the synthesis of biodegradable polymers with tunable mechanical properties. The study highlighted the role of the hydroxyl group in cross-linking reactions, while the chlorophenyl group provides hydrophobicity and thermal stability. These properties make 2-(2-chlorophenyl)propan-2-ol a promising candidate for applications in biomedical devices, such as drug-eluting implants and tissue engineering scaffolds.
The environmental impact of 2-(2-chlorophenyl)propan-2-ol is another area of active research. While this compound is primarily used in controlled industrial settings, its potential persistence in the environment raises concerns about its ecological fate. A 2024 study published in the Environmental Science & Technology investigated the degradation pathways of chlorinated propanols under various environmental conditions. The research found that photolytic and microbial degradation processes significantly reduce the concentration of 2-(2-chlorophenyl)propan-2-ol in soil and water systems. However, the study also emphasized the need for further research to assess its long-term effects on aquatic ecosystems and human health.
From a synthetic perspective, the preparation of 2-(2-chlorophenyl)propan-2-ol involves several well-established methods. One common approach is the alkylation of phenol derivatives with appropriate alkyl halides, followed by hydrolysis to introduce the hydroxyl group. Another method involves the oxidation of substituted propanols using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. A 2023 paper in the Organic Letters described a novel catalytic route using a chiral Brønsted acid catalyst to achieve enantioselective synthesis of 2-(2-chlorophenyl)propan-2-ol, which is crucial for the production of chiral pharmaceutical intermediates. These synthetic strategies demonstrate the versatility of 2-(2-chlorophenyl)propan-2-ol in the design of complex molecules with specific stereochemical requirements.
The physicochemical properties of 2-(2-chlorophenyl)propan-2-ol are critical for its application in various fields. Its solubility in polar solvents such as methanol and ethanol is higher than in nonpolar solvents, which influences its use in solution-phase reactions. The compound is also sensitive to temperature and light, requiring storage under controlled conditions to maintain its integrity. These properties must be carefully managed during both synthesis and application to ensure optimal performance and safety. The development of stable formulations and protective coatings for 2-(2-chlorophenyl)propan-2-ol is an active area of research, particularly in pharmaceutical and industrial contexts.
As the demand for sustainable and efficient chemical processes grows, 2-(2-chlorophenyl)propan-2-ol is being explored as a key component in green chemistry initiatives. Researchers are investigating its potential in catalytic reactions that minimize waste and energy consumption. A 2024 study in the Green Chemistry journal demonstrated the use of 2-(2-chlorophenyl)propan-2-ol as a solvent in the synthesis of carbon nanotubes, highlighting its role in the development of eco-friendly nanomaterials. These studies underscore the importance of 2-(2-chlorophenyl)propan-2-ol in advancing sustainable chemical technologies while maintaining its utility in traditional applications.
In conclusion, 2-(2-chlorophenyl)propan-2-ol (CAS No. 3670-15-3) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and environmental research. Its unique molecular structure and chemical properties make it a valuable intermediate in the synthesis of bioactive molecules and functional materials. Ongoing studies continue to expand our understanding of its potential uses and environmental impact, ensuring its role in both scientific innovation and practical applications. As research in this field progresses, 2-(2-chlorophenyl)propan-2-ol is likely to remain a key player in the development of new technologies and therapeutic strategies.
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